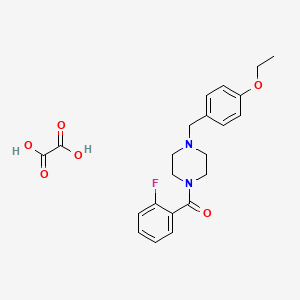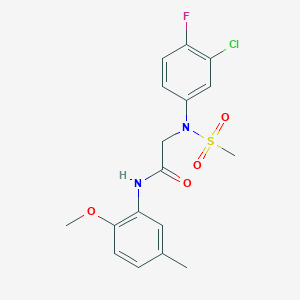
4-bromo-1-naphthyl (4-chloro-2-methylphenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-1-naphthyl (4-chloro-2-methylphenoxy)acetate is a chemical compound that has been widely used in scientific research. It is a derivative of naphthalene and is commonly referred to as BNCPA. This compound has been used in various studies due to its unique properties and potential applications.
科学的研究の応用
BNCPA has been extensively used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. BNCPA has also been used as a ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, catalysis, and drug delivery.
作用機序
The mechanism of action of BNCPA is not fully understood. However, it is believed that it interacts with metal ions through its carbonyl and phenolic groups. The resulting complex can emit fluorescence, which makes it useful in the detection of metal ions.
Biochemical and Physiological Effects:
BNCPA has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not expected to cause any adverse effects in humans or animals.
実験室実験の利点と制限
One of the main advantages of BNCPA is its fluorescent properties, which make it useful in the detection of metal ions. It is also relatively easy to synthesize and is not expensive. However, one of the limitations of BNCPA is that it is not very stable and can degrade over time. This can affect the accuracy of the results obtained in experiments.
将来の方向性
There are several future directions for the use of BNCPA in scientific research. One potential application is in the development of sensors for the detection of metal ions in environmental samples. BNCPA can also be used as a ligand for the synthesis of new MOFs and coordination polymers with potential applications in catalysis and drug delivery. Further studies are needed to fully understand the mechanism of action of BNCPA and its potential applications in various fields.
Conclusion:
In conclusion, BNCPA is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. It is relatively easy to synthesize and has low toxicity. BNCPA has been used as a fluorescent probe for the detection of metal ions, as well as a ligand for the synthesis of MOFs and coordination polymers. Further studies are needed to fully understand the mechanism of action of BNCPA and its potential applications in various fields.
合成法
The synthesis of BNCPA involves the reaction of 4-bromo-1-naphthylamine and 4-chloro-2-methylphenol with chloroacetic acid. The reaction is carried out in the presence of a strong base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure BNCPA. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
特性
IUPAC Name |
(4-bromonaphthalen-1-yl) 2-(4-chloro-2-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClO3/c1-12-10-13(21)6-8-17(12)23-11-19(22)24-18-9-7-16(20)14-4-2-3-5-15(14)18/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOVICOHAVLBFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OC2=CC=C(C3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-2-(2-thienyl)acetamide](/img/structure/B4938635.png)

![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4938645.png)

![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(4-morpholinyl)ethanamine](/img/structure/B4938654.png)

![2,2'-[(2,5-dimethoxy-1,4-phenylene)bis(methylenethio)]bis-1,3-benzoxazole](/img/structure/B4938666.png)

![1,5,7-trimethyl-3-(4-vinylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4938680.png)
![N~1~-[4-(aminosulfonyl)phenyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4938687.png)


![2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3,4-trimethylbenzene](/img/structure/B4938717.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B4938724.png)
